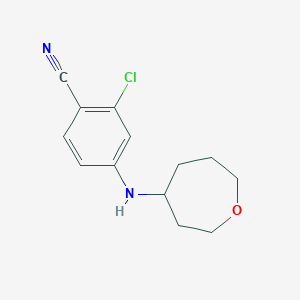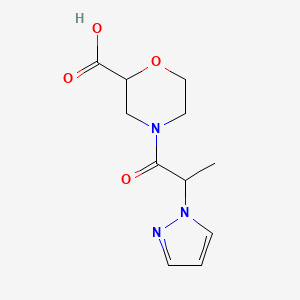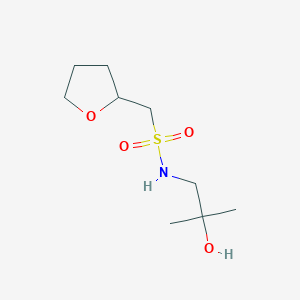
2-Chloro-4-(oxepan-4-ylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(oxepan-4-ylamino)benzonitrile, also known as COBA, is a chemical compound with potential applications in the field of medicinal chemistry. This molecule is a member of the benzonitrile family, which is known for its diverse range of biological activities. COBA has been investigated for its ability to inhibit the activity of certain enzymes and receptors in the human body, making it a promising candidate for the development of new drugs.
Mechanism of Action
2-Chloro-4-(oxepan-4-ylamino)benzonitrile is believed to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of damaged or misfolded proteins in the cell. This accumulation can trigger cell death pathways or activate the immune system to recognize and eliminate the affected cells.
Biochemical and Physiological Effects:
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of the proteasome by 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been associated with decreased cell proliferation, increased apoptosis, and increased sensitivity to chemotherapy drugs. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile can be challenging and requires specialized equipment and expertise. Additionally, the effects of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and its potential applications in the field of medicinal chemistry. One area of interest is the development of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the use of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile as a tool for studying the role of the proteasome in various cellular processes. Additionally, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and related compounds is an active area of research, with the goal of improving yields and developing more efficient methods.
Synthesis Methods
The synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile involves several steps, starting with the reaction of 2-chloro-4-nitrobenzonitrile with oxepane in the presence of a catalyst. The resulting intermediate is then reduced to produce 2-Chloro-4-(oxepan-4-ylamino)benzonitrile. This method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of several enzymes and receptors, including the proteasome, the 20S proteasome, and the chymotrypsin-like activity of the proteasome. These enzymes play important roles in various cellular processes, including protein degradation and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and other disorders.
properties
IUPAC Name |
2-chloro-4-(oxepan-4-ylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-8-12(4-3-10(13)9-15)16-11-2-1-6-17-7-5-11/h3-4,8,11,16H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGSHJDUSVVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(oxepan-4-ylamino)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)